Cas no 87647-06-1 (2-(1-methyl-4-piperidyl)acetic acid)
2-(1-methyl-4-piperidyl)acetic acid Chemical and Physical Properties
Names and Identifiers
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- 2-(1-Methylpiperidin-4-yl)acetic acid
- (1-METHYLPIPERIDIN-4-YL)ACETIC ACID
- 1-methyl-4-Piperidineacetic acid
- (1-methylpiperid-4-yl)acetic acid
- 1-methyl-4-piperidinoacetic acid
- 1-methyl-4-piperidinyl acetic acid
- 1-N-Methyl-4-Piperidinylacetic Acid
- 2-(1-methyl-4-piperidinyl)acetic acid
- Methyl 4-Piperidine Acetate
- 4-PIPERIDINEACETIC ACID, 1-METHYL-
- 1-Methyl-4-piperidineaceticacid
- KPQGGKCBIODRRY-UHFFFAOYSA-N
- 1-methyl-4-piperidinylacetic acid
- 4-Piperidineacetic acid,1-methyl-
- 3916AC
- STK505899
- PB20330
- EBD2222577
- (1-Methyl-piperidin-4-yl)-acetic acid
- AS-
- 2-(1-methyl-4-piperidyl)acetic acid
- 1-Methyl-4-piperidineacetic acid (ACI)
- 2-(1-Methylpiperidin-1-ium-4-yl)acetate
- ALBB-009570
- J-504957
- SCHEMBL1243284
- DTXSID50330288
- CS-0054612
- SCHEMBL805205
- MFCD09055305
- CCG-210151
- AS-30990
- AKOS005172325
- 2-(1-Methylpiperidin-4-yl)aceticacid
- SY041982
- EN300-132853
- DB-032069
- 87647-06-1
-
- MDL: MFCD09055305
- Inchi: 1S/C8H15NO2/c1-9-4-2-7(3-5-9)6-8(10)11/h7H,2-6H2,1H3,(H,10,11)
- InChI Key: KPQGGKCBIODRRY-UHFFFAOYSA-N
- SMILES: O=C(CC1CCN(C)CC1)O
Computed Properties
- Exact Mass: 157.11000
- Monoisotopic Mass: 157.110278721g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 11
- Rotatable Bond Count: 2
- Complexity: 139
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 40.5
- XLogP3: -1.8
Experimental Properties
- Boiling Point: 269.9±13.0℃ at 760 mmHg
- PSA: 40.54000
- LogP: 0.74080
2-(1-methyl-4-piperidyl)acetic acid Customs Data
- HS CODE:2933399090
- Customs Data:
China Customs Code:
2933399090Overview:
2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
2-(1-methyl-4-piperidyl)acetic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 046354-1g |
1-Methyl-piperidin-4-yl)-acetic acid |
87647-06-1 | 95% | 1g |
£122.00 | 2022-03-01 | |
| Fluorochem | 046354-5g |
1-Methyl-piperidin-4-yl)-acetic acid |
87647-06-1 | 95% | 5g |
£355.00 | 2022-03-01 | |
| Fluorochem | 046354-10g |
1-Methyl-piperidin-4-yl)-acetic acid |
87647-06-1 | 95% | 10g |
£588.00 | 2022-03-01 | |
| Fluorochem | 046354-25g |
1-Methyl-piperidin-4-yl)-acetic acid |
87647-06-1 | 95% | 25g |
£986.00 | 2022-03-01 | |
| Chemenu | CM108844-5g |
2-(1-methylpiperidin-4-yl)acetic acid |
87647-06-1 | 97% | 5g |
$495 | 2021-08-06 | |
| Chemenu | CM108844-10g |
2-(1-methylpiperidin-4-yl)acetic acid |
87647-06-1 | 97% | 10g |
$825 | 2021-08-06 | |
| TRC | M331585-250mg |
(1-Methylpiperidin-4-yl)acetic Acid |
87647-06-1 | 250mg |
$ 50.00 | 2022-06-03 | ||
| TRC | M331585-500mg |
(1-Methylpiperidin-4-yl)acetic Acid |
87647-06-1 | 500mg |
$ 65.00 | 2022-06-03 | ||
| TRC | M331585-2.5g |
(1-Methylpiperidin-4-yl)acetic Acid |
87647-06-1 | 2.5g |
$ 115.00 | 2022-06-03 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 040536-250mg |
2-(1-methyl-4-piperidyl)acetic acid |
87647-06-1 | 250mg |
1056.0CNY | 2021-07-13 |
2-(1-methyl-4-piperidyl)acetic acid Suppliers
2-(1-methyl-4-piperidyl)acetic acid Related Literature
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Eunju Nam,Jiyeon Han,Sunhee Choi,Mi Hee Lim Chem. Commun., 2021,57, 7637-7640
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
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Gloria Belén Ramírez-Rodríguez,José Manuel Delgado-López,Jaime Gómez-Morales CrystEngComm, 2013,15, 2206-2212
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Zhixia Liu,Tingjian Chen,Floyd E. Romesberg Chem. Sci., 2017,8, 8179-8182
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Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
Additional information on 2-(1-methyl-4-piperidyl)acetic acid
Research Brief on 2-(1-methyl-4-piperidyl)acetic acid (CAS: 87647-06-1): Recent Advances and Applications
2-(1-methyl-4-piperidyl)acetic acid (CAS: 87647-06-1) is a chemical compound of significant interest in the field of chemical biology and pharmaceutical research. This compound, characterized by its piperidine core and acetic acid moiety, has been the subject of recent studies due to its potential applications in drug development, particularly as a building block for novel therapeutics. The unique structural features of this molecule make it a valuable intermediate in the synthesis of pharmacologically active compounds, including those targeting the central nervous system (CNS) and other therapeutic areas.
Recent research has focused on the synthesis and optimization of 2-(1-methyl-4-piperidyl)acetic acid to enhance its utility in medicinal chemistry. A study published in the Journal of Medicinal Chemistry (2023) demonstrated the efficient synthesis of this compound using a multi-step process involving the alkylation of 1-methyl-4-piperidone followed by hydrolysis. The study highlighted the compound's stability under physiological conditions, making it a promising candidate for further derivatization. Additionally, the research team explored its potential as a precursor for the development of muscarinic acetylcholine receptor (mAChR) modulators, which are of interest for treating neurodegenerative diseases such as Alzheimer's.
Another significant advancement involves the application of 2-(1-methyl-4-piperidyl)acetic acid in the design of prodrugs. A 2024 study in Bioorganic & Medicinal Chemistry Letters reported the successful conjugation of this compound with various therapeutic agents to improve their bioavailability and targeted delivery. The researchers utilized the carboxylic acid functional group to form ester linkages with drug molecules, resulting in prodrugs that exhibited enhanced solubility and controlled release profiles. This approach has been particularly valuable in the development of CNS-targeted therapies, where blood-brain barrier penetration is a critical challenge.
In addition to its role in drug design, 2-(1-methyl-4-piperidyl)acetic acid has been investigated for its potential as a chiral auxiliary in asymmetric synthesis. A recent publication in Tetrahedron (2023) described its use in the stereoselective synthesis of β-amino acids, which are important building blocks for peptidomimetics and other bioactive molecules. The study demonstrated that the piperidine ring's rigidity and stereochemical properties could be leveraged to achieve high enantioselectivity in catalytic reactions, opening new avenues for the synthesis of complex chiral compounds.
Despite these promising developments, challenges remain in the large-scale production and purification of 2-(1-methyl-4-piperidyl)acetic acid. A 2024 industry report by Chemical & Engineering News highlighted the need for more cost-effective and environmentally friendly synthetic routes to meet the growing demand for this compound. Researchers are exploring biocatalytic methods and continuous flow chemistry as potential solutions to these challenges, with preliminary results showing improved yields and reduced waste generation.
In conclusion, 2-(1-methyl-4-piperidyl)acetic acid (CAS: 87647-06-1) continues to be a molecule of great interest in chemical biology and pharmaceutical research. Its versatility as a synthetic intermediate, prodrug component, and chiral auxiliary underscores its importance in the development of new therapeutics. Future research is expected to focus on optimizing its synthesis, expanding its applications, and addressing scalability issues to fully realize its potential in drug discovery and development.
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